2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Overview
Description
The compound 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is a chemical of interest due to its potential applications in pharmaceuticals and drug research. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated anilines and thiocyanates to create phenylthioureas, which are then cyclized to form benzothiazoles and subsequently cleaved to produce benzenethiols . This method suggests that a similar approach could be taken for the synthesis of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride, starting from a halogenated aniline derivative and proceeding through a series of reactions involving cyclization and cleavage.
Molecular Structure Analysis
The molecular structure of related compounds, such as the benzothiazines mentioned in the first paper, is characterized by spectral studies . These studies are crucial for confirming the structure of synthesized compounds. Although the exact molecular structure analysis of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is not provided, it can be inferred that similar spectral techniques would be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, oxidative cyclization, and oxidation to produce sulfones . These reactions indicate a level of reactivity that could be expected in the synthesis and further reactions of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride. The compound's amino group and the potential keto group suggest that it could undergo similar reactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride, they do provide information on the properties of structurally similar compounds. For instance, the antimicrobial activity of a compound synthesized from 4-chlorophenol indicates potential biological activity . This suggests that 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride could also exhibit biological properties, which would be an important aspect of its physical and chemical properties analysis.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is a compound with significant relevance in the synthesis of various heterocyclic compounds, which are foundational in pharmaceutical and medicinal research. For instance, it is used in the synthesis of antimicrobial agents, as exemplified by Wanjari (2020), who explored the synthesis of a compound starting from 4-chlorophenol, demonstrating antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020). Similarly, Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds using this compound, showcasing its utility in creating diverse molecular structures for pharmaceutical purposes (Liu, 2013).
Material Science and Chemistry
In the field of material science, this compound plays a role in the development of new materials with potential applications in various industries. For example, Yin et al. (2005) synthesized novel fluorine-containing polyimides, which are known for their high thermal stability and mechanical properties, using derivatives of this compound (Yin et al., 2005).
Analytical and Environmental Chemistry
In analytical and environmental chemistry, derivatives of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride are used for the selective removal of metal ions from environmental samples. Sharma et al. (2013) demonstrated the use of a functionalized derivative of this compound for the efficient and selective extraction of Zn(II) from environmental matrices (Sharma et al., 2013).
properties
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPSEJUYWXQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538437 | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride | |
CAS RN |
61062-56-4 | |
Record name | Ethanone, 2-amino-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61062-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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